

An In-depth Technical Guide to 5-(Chloromethyl)-2-ethoxypyridine

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Compound of Interest

Compound Name: 5-(Chloromethyl)-2-ethoxypyridine

Cat. No.: B024689

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CAS Number: 101990-71-0

This technical guide provides a comprehensive overview of **5-(Chloromethyl)-2-ethoxypyridine**, a versatile pyridine derivative crucial in the development of pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, reactivity, and safety protocols, supported by experimental methodologies and data visualizations.

Core Chemical and Physical Properties

5-(Chloromethyl)-2-ethoxypyridine is distinguished by a reactive chloromethyl group at the 5-position and an electron-donating ethoxy group at the 2-position of the pyridine ring.[1] This unique structure makes it a valuable synthetic intermediate.[1]



Property	Value	Reference
CAS Number	101990-71-0	[1]
IUPAC Name	5-(Chloromethyl)-2- ethoxypyridine	[1]
Molecular Formula	C8H10CINO	[1][2][3]
Molecular Weight	171.62 g/mol	[1][2][3]
Canonical SMILES	CCOC1=CN=C(C=C1)CCI	
InChI Key	HBJUVVNQGJLIGO- UHFFFAOYSA-N	

Synthesis and Manufacturing

The synthesis of **5-(Chloromethyl)-2-ethoxypyridine** can be accomplished through several strategic routes, each starting from different precursors. The choice of method often depends on the availability of starting materials and desired scale.

Key Synthetic Pathways:

- Chloromethylation of 2-Ethoxypyridine: This is a direct approach where 2-ethoxypyridine is reacted with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group.[1]
- Direct Chlorination of 2-Ethoxy-5-methylpyridine: This method involves the selective
 chlorination of the methyl group, often using chlorine gas.[1] Careful control of the reaction is
 necessary to prevent over-chlorination.[1] N,N-dimethylformamide (DMF) can act as both a
 solvent and a catalyst in this radical substitution reaction.[1]
- Nucleophilic Aromatic Substitution: This route involves reacting 2-chloro-5chloromethylpyridine with sodium ethoxide (NaOEt).[1] The ethoxy group displaces the chlorine atom at the 2-position of the pyridine ring.[1] This reaction is often carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.[1]

Figure 1: Synthetic pathways to **5-(Chloromethyl)-2-ethoxypyridine**.



Experimental Protocols

Protocol 1: Chloromethylation of 2-Ethoxypyridine[1]

- React 2-ethoxypyridine with formaldehyde and hydrochloric acid.
- Maintain acidic conditions throughout the reaction.
- Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
- Upon completion, quench the reaction and perform an aqueous work-up.
- Extract the product with a suitable organic solvent.
- Purify the crude product by distillation or column chromatography.

Protocol 2: Nucleophilic Substitution of 2-Chloro-5-chloromethylpyridine[1]

- Dissolve 2-chloro-5-chloromethylpyridine in dimethyl sulfoxide (DMSO).
- · Add sodium ethoxide to the solution.
- Heat the reaction mixture to 100°C.
- Monitor the reaction until the starting material is consumed.
- Cool the reaction mixture and pour it into water.
- Extract the product with an organic solvent and purify as needed.

Chemical Reactivity and Applications

The reactivity of **5-(Chloromethyl)-2-ethoxypyridine** is primarily driven by the chloromethyl group, which is an excellent site for nucleophilic substitution.[1] This allows for the facile introduction of various functional groups, making it a key building block in medicinal chemistry and agrochemical synthesis.[1]

Key Reactions:



- With Amines: Forms aminomethylpyridines.[1]
- With Thiols: Creates thioether linkages.[1]
- With Alcohols/Alkoxides: Yields ether linkages.[1]

The pyridine ring itself, along with the ethoxy group, influences the electronic properties of the molecule and can participate in interactions with biological targets.[4] Halomethyl pyridines are recognized for their exceptional utility as synthetic intermediates in constructing complex heterocyclic systems.[1]

Figure 2: Nucleophilic substitution reactions.

Spectroscopic Data Interpretation

While specific spectral data for this compound is not publicly available, the expected characteristics can be predicted based on its structure and general spectroscopic principles.[5]



Technique	Expected Features
¹ H NMR	- Signals in the aromatic region for the pyridine ring protons A singlet for the -CH ₂ Cl protons A quartet and a triplet for the ethoxy group (-OCH ₂ CH ₃) protons.
¹³ C NMR	- Resonances in the aromatic region for the pyridine ring carbons A signal for the chloromethyl carbon (-CH ₂ Cl) Two signals corresponding to the ethoxy group carbons.
IR Spectroscopy	- C-H stretching vibrations for the aromatic and aliphatic groups C=N and C=C stretching vibrations characteristic of the pyridine ring C-O stretching for the ethoxy group C-Cl stretching vibration.
Mass Spectrometry	- A molecular ion peak corresponding to the molecular weight (171.62 g/mol) Characteristic fragmentation patterns, including the loss of the chloromethyl group or the ethoxy group.

Safety and Handling

Proper safety precautions are essential when handling **5-(Chloromethyl)-2-ethoxypyridine** and related compounds. The following information is based on safety data for structurally similar chemicals.



Aspect	Recommendation
Personal Protective Equipment (PPE)	Wear protective gloves, clothing, eye protection, and face protection.[6] Use in a well-ventilated area or under a chemical fume hood.[6][7]
Handling	Wash hands and any exposed skin thoroughly after handling.[6][8] Do not eat, drink, or smoke when using this product.[6][8] Avoid breathing dust, fumes, or vapors.[6][7]
Storage	Store in a well-ventilated place.[6][7] Keep the container tightly closed and store locked up.[6] [7] Store away from incompatible materials such as strong oxidizing agents.[8]
First Aid (Eyes)	Rinse cautiously with water for several minutes. [6] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek immediate medical attention.[6][7]
First Aid (Skin)	Take off immediately all contaminated clothing. [6] Rinse skin with water or shower.[6]
First Aid (Ingestion)	Rinse mouth.[6] Do NOT induce vomiting.[6] Call a poison center or doctor immediately.[6]
First Aid (Inhalation)	Remove the person to fresh air and keep them comfortable for breathing.[6]
Disposal	Dispose of contents and container in accordance with local, regional, national, and international regulations.[6][7]

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